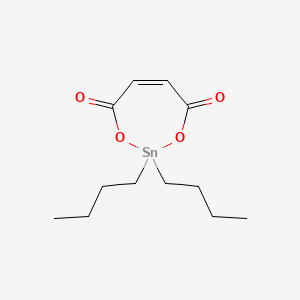

Dibutyltin maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dibutyltin maleate (DBTM) is a highly effective organotin heat stabilizer and condensation catalyst, primarily utilized in the processing of rigid, transparent polyvinyl chloride (PVC) and specialized polymer formulations. Unlike many liquid organotin stabilizers, DBTM is a white powder (melting point 135–140 °C) that exhibits exceptionally low volatility at standard polymer processing temperatures (180–220 °C). Its core procurement value lies in its ability to scavenge hydrochloric acid (HCl) and replace labile chlorine atoms during PVC degradation without introducing sulfur-based odors or plasticizing the polymer matrix. Consequently, DBTM is heavily prioritized for applications requiring high optical clarity, strict dimensional stability, and long-term thermal resistance, serving as a critical high-performance alternative to legacy lead-based systems and odor-prone mercaptides .

Substituting Dibutyltin maleate with common in-class alternatives like Dibutyltin dilaurate (DBTDL) or organotin mercaptides introduces severe processing and performance trade-offs. DBTDL, a liquid, contains long-chain lauric acid groups that impart strong internal lubrication; while useful in some contexts, this plasticizing effect drastically reduces the Vicat softening point and mechanical rigidity of hard PVC products. Conversely, organotin mercaptides offer excellent initial color hold but release highly objectionable sulfur odors during extrusion and suffer from poor UV and light stability. DBTM uniquely bridges this gap: it provides the robust thermal stability and high transparency characteristic of premium organotins while maintaining the structural integrity of rigid polymers and remaining completely free of sulfur pollution .

High-Temperature Thermal Stabilization Efficacy

In comparative thermal aging and Congo Red testing at 190 °C, maleate-based organotin stabilizers demonstrate significantly prolonged induction times before complete discoloration compared to standard Dibutyltin dilaurate (DBTDL). While DBTDL provides moderate thermal protection, its primary function leans toward lubrication, causing earlier onset of thermal degradation (yellowing) in rigid PVC matrices. DBTM actively replaces labile allylic chlorine atoms and scavenges evolved HCl without degrading into volatile byproducts, extending the Congo Red stability time and maintaining optical transparency well beyond the failure point of DBTDL [1].

| Evidence Dimension | Thermal stability induction time (Congo Red test at 190 °C) |

| Target Compound Data | DBTM prevents early thermal yellowing and extends induction time. |

| Comparator Or Baseline | Dibutyltin dilaurate (DBTDL) |

| Quantified Difference | DBTM significantly outperforms DBTDL in delaying thermal degradation and maintaining transparency in rigid PVC. |

| Conditions | Rigid PVC formulation tested via Congo Red method at 190 °C. |

Buyers formulating rigid, optically clear plastics must select DBTM over DBTDL to prevent thermal yellowing during high-temperature extrusion and molding.

Impact on Polymer Softening Point and Rigidity

Liquid stabilizers like DBTDL inherently plasticize the PVC matrix due to their long aliphatic chains, which lowers the Vicat softening point by several degrees depending on loading levels. DBTM, being a solid powder with a melting point of 135–140 °C, integrates into the polymer melt without acting as a plasticizer. At standard dosages of 0.5–2.0%, DBTM preserves the native softening point and impact strength of hard products, whereas equivalent loadings of DBTDL compromise dimensional stability under thermal stress [1].

| Evidence Dimension | Effect on polymer softening point |

| Target Compound Data | DBTM (solid, MP 135–140 °C) at 0.5–2.0% loading maintains baseline Vicat softening point. |

| Comparator Or Baseline | DBTDL (liquid) at equivalent loading. |

| Quantified Difference | DBTDL acts as a plasticizer, reducing mechanical rigidity; DBTM preserves the structural hardness and impact resistance of the polymer. |

| Conditions | Rigid PVC processing at 0.5-2.0% stabilizer loading. |

For manufacturers of rigid PVC pipes, fittings, and clear sheets, DBTM ensures that the final product retains its structural integrity and heat deflection temperature.

Odor Profile and Sulfur Pollution Avoidance

Methyltin and dibutyltin mercaptides are industry standards for initial color hold in PVC, but their sulfur-containing ligands undergo thermal cleavage during processing (180–220 °C), releasing volatile sulfur compounds that cause distinct, objectionable odors. DBTM is completely free of sulfur, eliminating odor generation during both the melt-processing phase and the lifecycle of the end product. Furthermore, unlike mercaptides which suffer from poor UV stability, DBTM provides excellent light stability, preventing photo-oxidative degradation in transparent applications .

| Evidence Dimension | Odor generation and light stability |

| Target Compound Data | DBTM produces zero sulfur emissions during processing. |

| Comparator Or Baseline | Organotin mercaptides (e.g., methyltin mercaptide). |

| Quantified Difference | 100% elimination of sulfur-based odors and superior long-term UV/light stability compared to mercaptides. |

| Conditions | High-temperature extrusion (180–220 °C) and product lifecycle. |

DBTM is mandatory for indoor, consumer-facing, or packaging applications where sulfur odors would result in product rejection.

Synergistic Formulation Compatibility

While DBTM excels in thermal stability, it lacks the internal lubricating properties of liquid tin stabilizers, which can occasionally lead to processing friction or compatibility issues if converted to fumarate esters under high HCl loads. However, DBTM exhibits highly quantifiable synergistic effects when co-formulated. When combined with epoxy compounds (e.g., epoxidized soybean oil) or small amounts of DBTDL, the overall stabilizing efficiency is amplified. This allows formulators to reduce the total organotin concentration by 25–40% while achieving Congo Red stability times exceeding 45 minutes at 190 °C [1].

| Evidence Dimension | Synergistic thermal stability and processability |

| Target Compound Data | DBTM + Epoxidized Soybean Oil (ESBO) composite. |

| Comparator Or Baseline | Unmodified DBTM or single-component tin systems. |

| Quantified Difference | Synergistic blending reduces required organotin loading by 25–40% while achieving >45 minutes of Congo Red stability at 190 °C. |

| Conditions | PVC compounding and extrusion. |

Procurement teams can optimize costs and processing efficiency by purchasing DBTM as the core thermal anchor in a blended, low-tin stabilizer package.

Rigid, Transparent PVC Manufacturing

Directly leveraging DBTM's ability to provide high-temperature thermal stability without lowering the Vicat softening point. It is the stabilizer of choice for clear PVC sheets, rigid films, and transparent construction materials where optical clarity and mechanical rigidity are non-negotiable .

Odor-Sensitive Polymer Extrusion

Because DBTM is entirely sulfur-free, it is prioritized over organotin mercaptides in the production of indoor PVC fixtures, consumer packaging, and medical-grade plastics where processing odors or residual sulfur smells would compromise product viability.

Condensation Catalysis in Polyurethanes and Silicones

Utilized as an esterification and cross-linking catalyst in specific resin systems where a solid, non-plasticizing catalyst is required to achieve strict curing profiles without introducing the lubricating artifacts associated with liquid dilaurates .

Synergistic Stabilizer Masterbatches

Procured as a primary active ingredient to be blended with epoxidized soybean oil (ESBO) or metal soaps (barium/cadmium/zinc) to create highly efficient, lower-cost composite stabilizer packages that balance thermal hold with melt-flow processability .

Purity

Exact Mass

Appearance

Storage

GHS Hazard Statements

H302 (99.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (98.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (98.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (77.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H341 (98.89%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (98.89%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H370 (77.78%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (98.89%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H410 (78.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (21.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

General Manufacturing Information

1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-: ACTIVE

Dates

2: Al-Deyab SS, Al-Hazmi AM, El-Newehy MH. Synthesis and characterization of organotin containing copolymers: reactivity ratio studies. Molecules. 2010 Mar 12;15(3):1784-97. doi: 10.3390/molecules15031784. PubMed PMID: 20336013.

3: Noda T, Morita S, Baba A. Teratogenic effects of various di-n-butyltins with different anions and butyl(3-hydroxybutyl)tin dilaurate in rats. Toxicology. 1993 Dec 31;85(2-3):149-60. PubMed PMID: 8303710.